4-Chloro-2-pyridin-3-ylquinazoline

Übersicht

Beschreibung

4-Chloro-2-pyridin-3-ylquinazoline is a useful research compound. Its molecular formula is C13H8ClN3 and its molecular weight is 241.67 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-Chloro-2-pyridin-3-ylquinazoline is a heterocyclic compound that belongs to the quinazoline family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

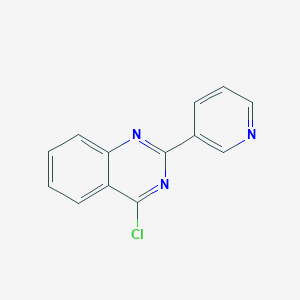

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₈ClN₃. It features a quinazoline core with a chloro substituent at the fourth position and a pyridine ring at the second position. This unique arrangement contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry .

While specific mechanisms of action for this compound are not fully elucidated, quinazolines generally exhibit various biological activities through interactions with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. Some quinazolines have been identified as kinase inhibitors, which target enzymes that play crucial roles in cell proliferation and survival .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Quinazoline derivatives have shown promise in inhibiting tumor growth in various cancer cell lines. For instance, compounds structurally related to this compound have been evaluated for their antitumor activities against pancreatic and prostate cancer cell lines, demonstrating significant efficacy compared to traditional chemotherapeutics like gefitinib .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. For example, structural analogs have demonstrated enzyme inhibitory activity in low nanomolar ranges, indicating that modifications to the quinazoline core can enhance biological potency .

Table 1: Summary of Biological Activities of Related Quinazolines

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1.1 Anticancer Activity

Research indicates that derivatives of 4-chloro-2-pyridin-3-ylquinazoline exhibit significant anticancer properties. Studies have shown that specific substitutions on the quinazoline core enhance cellular uptake and induce apoptosis in human cancer cell lines. For example, compounds derived from this scaffold have been optimized to improve their efficacy against various cancer types, demonstrating promising results in preclinical evaluations.

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. In vitro tests have revealed Minimum Inhibitory Concentrations (MICs) ranging from 0.046 to 3.11 μM against different bacterial strains, outperforming traditional antibiotics such as vancomycin. This suggests that this compound and its derivatives could serve as valuable alternatives in combating resistant bacterial infections.

1.3 Kinase Inhibition

Quinazolines, including this compound, are known to act as kinase inhibitors, targeting enzymes involved in critical cell signaling pathways. This mechanism is particularly relevant for developing treatments for diseases characterized by dysregulated kinase activity, such as cancer and inflammatory disorders .

Agricultural Applications

2.1 Fungicidal Activity

The compound has potential applications as a fungicide in agriculture. Research has identified related quinazoline derivatives with microbiocidal activity, specifically against phytopathogenic fungi. These compounds can help control fungal infestations in crops, thereby enhancing agricultural productivity and crop yields .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Various studies have highlighted how modifications to the quinazoline core can lead to enhanced biological activity:

Case Studies and Research Findings

Several case studies provide insight into the applications of this compound:

4.1 Anticancer Mechanisms

A study focusing on structural optimization revealed that specific substitutions on the quinazoline ring improved anticancer activity against human cancer cell lines by enhancing cellular uptake and inducing apoptosis.

4.2 Antimicrobial Efficacy

In vitro tests showed that derivatives exhibited MICs ranging from 0.046 to 3.11 μM against various bacterial strains, outperforming standard treatments like vancomycin.

4.3 Inflammatory Response Modulation

Compounds with similar scaffolds were tested in models of induced inflammation, demonstrating significant reductions in inflammatory markers, indicating potential applications in treating inflammatory diseases.

Eigenschaften

IUPAC Name |

4-chloro-2-pyridin-3-ylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3/c14-12-10-5-1-2-6-11(10)16-13(17-12)9-4-3-7-15-8-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEFNYVYEPIXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353506 | |

| Record name | 4-chloro-2-(3-pyridyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98296-25-4 | |

| Record name | 4-chloro-2-(3-pyridyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(pyridin-3-yl)quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.